methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .
Scientific Research Applications
Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the benzoate ester can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((E)-{[5-thioxo-3-(trifluoromethyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate: This compound has a similar triazole ring but with different substituents, leading to distinct chemical and biological properties.
Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate: Another similar compound with variations in the substituents on the benzoate ester and the triazole ring.
Uniqueness
Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropoxyphenyl group and the sulfanyl group in the triazole ring differentiates it from other similar compounds, providing unique opportunities for research and application .
Properties
Molecular Formula |
C20H20N4O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(3-propan-2-yloxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H20N4O3S/c1-13(2)27-17-6-4-5-16(11-17)18-22-23-20(28)24(18)21-12-14-7-9-15(10-8-14)19(25)26-3/h4-13H,1-3H3,(H,23,28)/b21-12+ |
InChI Key |
PJTFOZFWDWIUDW-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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